molecular formula C14H12N2O5 B7627645 Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate

Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate

Cat. No. B7627645
M. Wt: 288.25 g/mol
InChI Key: PXFBWQVXYBVODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate, also known as MPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPNB is a member of the nitrobenzoate family of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate involves its ability to interact with specific enzymes and proteins in cells. When Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate is cleaved by an enzyme such as caspase, it releases a fluorescent molecule that can be detected using fluorescence microscopy or spectroscopy. This allows researchers to track the activity of the enzyme in real-time and study its role in various biological processes.
Biochemical and Physiological Effects
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases. Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has also been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate in lab experiments is its high sensitivity and specificity for detecting enzyme activity. It is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate. One area of interest is the development of new fluorescent probes based on the structure of Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate, which could be used to detect the activity of other enzymes and proteins. Another area of research is the optimization of the synthesis method for Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate, which could lead to the development of more efficient and cost-effective methods for producing the compound. Finally, there is potential for Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate to be used in the development of new drugs for the treatment of cancer and other diseases, based on its ability to induce apoptosis in cancer cells.

Synthesis Methods

The synthesis of Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate involves the reaction of 5-methoxypyridin-3-amine with 3,5-dinitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography to obtain the final product.

Scientific Research Applications

Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has been found to have a range of potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting the activity of enzymes such as caspases, which are involved in programmed cell death. Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has also been used as a tool for studying the mechanisms of action of other compounds, such as inhibitors of protein kinases.

properties

IUPAC Name

methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-20-13-6-11(7-15-8-13)9-3-10(14(17)21-2)5-12(4-9)16(18)19/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFBWQVXYBVODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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